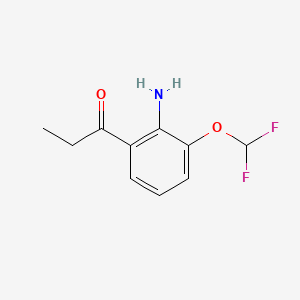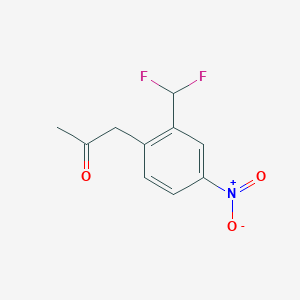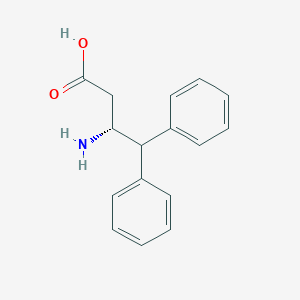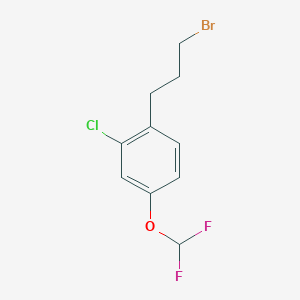![molecular formula C14H13Cl4N B14047779 [2-Chloro-6-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047779.png)
[2-Chloro-6-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Chloro-6-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine: is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple chlorine atoms and a cyclohexa-2,4-dienyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-Chloro-6-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting from simpler organic compounds. The process often includes chlorination reactions, where chlorine atoms are introduced into the molecular structure under controlled conditions. The reaction conditions may involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing advanced equipment to control reaction parameters. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form new products.
Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen, altering the compound’s structure.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by different atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated aromatic compounds, while reduction could produce dechlorinated derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in developing new synthetic pathways and studying reaction mechanisms.
Biology: In biological research, the compound may be used to study the effects of chlorinated organic compounds on biological systems. It can serve as a model compound for investigating the interactions between chlorinated molecules and biological macromolecules.
Medicine: While not directly used as a drug, this compound’s derivatives may have potential applications in medicinal chemistry. Researchers may explore its structure-activity relationships to develop new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique structure allows for the development of products with specific properties.
作用機序
The mechanism by which [2-Chloro-6-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chlorine atoms can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the cyclohexa-2,4-dienyl ring may participate in π-π interactions with aromatic residues in proteins, influencing their activity.
類似化合物との比較
2-Chloro-6-(trichloromethyl)pyridine: This compound shares a similar chlorinated structure and is used as a nitrification inhibitor in agriculture.
2-Chloro-6-(trichloromethyl)benzene: Another chlorinated aromatic compound with applications in organic synthesis and industrial processes.
Uniqueness: The uniqueness of [2-Chloro-6-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine lies in its combination of a chlorinated aromatic ring and a cyclohexa-2,4-dienyl structure. This dual functionality provides a versatile platform for various chemical reactions and applications, distinguishing it from other chlorinated compounds.
特性
分子式 |
C14H13Cl4N |
|---|---|
分子量 |
337.1 g/mol |
IUPAC名 |
2-chloro-N,N-dimethyl-6-(2,3,6-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)14-8(4-3-5-11(14)17)12-9(15)6-7-10(16)13(12)18/h3-7,9,12H,1-2H3 |
InChIキー |
FQHWDNHWNNXMCM-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=CC=C1Cl)C2C(C=CC(=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


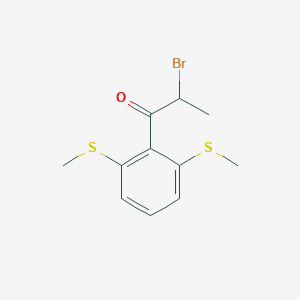
![Benzenesulfonamide, 4-[4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-piperazinyl]-N,N-diethyl-3-nitro-](/img/structure/B14047707.png)

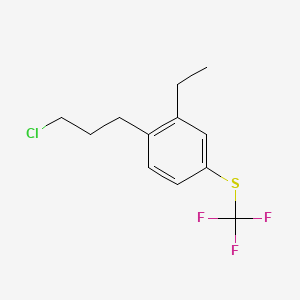
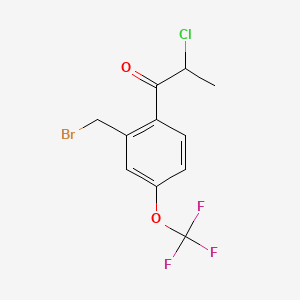
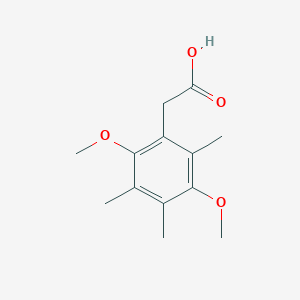

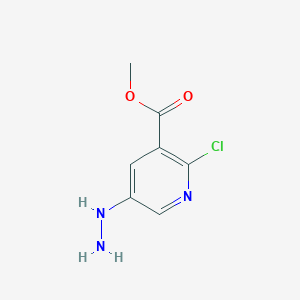
![(4AR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B14047770.png)
